molecular formula C22H23ClN2O2 B2638893 (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide CAS No. 1323140-59-5

(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide

Cat. No.: B2638893
CAS No.: 1323140-59-5
M. Wt: 382.89
InChI Key: SIQXMIUJAVECCG-VXPUYCOJSA-N
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Description

(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide ( 1323140-59-5) is a synthetic benzamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound, with a molecular formula of C₂₂H₂₃ClN₂O₂ and a molecular weight of 382.89 g/mol, is characterized by a chloro substituent, a piperidinyl ring, and an o-tolyl group (2-methylphenyl) on a propen-2-yl backbone, with its Z-configuration being critical for its spatial orientation and biological interactions . Preliminary research indicates that this compound and its structural analogs possess promising biological activities. Studies have highlighted its potential in antimicrobial research, where it has demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values reported in the range of 0.5 to 4 µg/mL . Furthermore, it has shown synergistic effects when used in combination with established antibiotics like Ciprofloxacin, enhancing their efficacy . The compound also exhibits antifungal properties against strains including Candida albicans and Aspergillus niger . In oncology research, this compound is investigated for its potential anticancer properties. Related piperidine-benzamide derivatives have demonstrated cytotoxic effects by inhibiting tubulin polymerization, a key mechanism that leads to cell cycle arrest and apoptosis in cancer cells . Early-stage studies on similar compounds have shown in vivo efficacy, with one report indicating over 80% reduction in tumor size in xenograft models . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-16-10-6-7-13-18(16)19(23)20(22(27)25-14-8-3-9-15-25)24-21(26)17-11-4-2-5-12-17/h2,4-7,10-13H,3,8-9,14-15H2,1H3,(H,24,26)/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQXMIUJAVECCG-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C(=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide, with CAS No. 1323140-63-1, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The molecular formula of this compound is C22H23ClN2O2C_{22}H_{23}ClN_{2}O_{2} with a molecular weight of 382.88 g/mol. The structure features a chloro group, a piperidine moiety, and an enone system, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial strains, demonstrating significant activity.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound were evaluated against several pathogens. For instance, it exhibited potent activity against Staphylococcus aureus and Escherichia coli , with MIC values ranging from 0.5 to 4 µg/mL, indicating its effectiveness as an antibacterial agent .

Synergistic Effects

In combination studies, this compound showed synergistic effects when used alongside established antibiotics like Ciprofloxacin and Ketoconazole. This synergy was evidenced by reduced MIC values for these antibiotics when administered in conjunction with the compound .

Antifungal Activity

The compound also demonstrated antifungal properties. In vitro tests indicated that it inhibited the growth of various fungal strains, with notable effectiveness against Candida albicans and Aspergillus niger , suggesting its potential use in treating fungal infections .

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds. For example:

  • Study on Pyrazole Derivatives : A related study on pyrazole derivatives showed that modifications similar to those in (Z)-N-(1-Chloro-3-oxo...) enhance antimicrobial efficacy. The derivatives exhibited MIC values as low as 0.22 µg/mL against resistant strains .
  • Pyrrole Benzamide Derivatives : Another investigation into pyrrole benzamide derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the idea that structural modifications can lead to improved biological profiles .

Safety Profile

While exploring the biological activities, it is crucial to consider the safety profile of (Z)-N-(1-Chloro-3-oxo...) benzamide. Preliminary toxicity assessments indicated low hemolytic activity (<15%) and non-cytotoxicity at concentrations below 60 µM, suggesting a favorable safety margin for further development .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide. For instance, derivatives containing similar structural motifs have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.

CompoundMIC (μg/mL)Activity Against
Compound A0.125Methicillin-susceptible Staphylococcus aureus
Compound B0.13–0.255Methicillin-resistant Staphylococcus aureus
(Z)-N-(1-Chloro...)TBDTBD

In a comparative study, compounds with piperidine and benzamide structures demonstrated enhanced potency against various strains of bacteria, suggesting that modifications to the benzamide core can lead to improved antibacterial efficacy .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Research indicates that similar piperidine derivatives exhibit cytotoxic effects on cancer cell lines, including breast cancer and melanoma cells.

StudyCell LineIC50 (μM)Result
Study AA375 (melanoma)0.8Significant tumor growth inhibition
Study BMCF-7 (breast cancer)0.32High potency compared to standard treatments

In one study, a related compound demonstrated over 80% reduction in tumor size in vivo when tested on xenograft models . The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study 1: Antibacterial Efficacy

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s analogs differ primarily in substituents on the aromatic rings or the central enone scaffold. Key examples include:

Table 1: Structural Comparison of Selected Analogs
Compound Name (CAS) Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key References
Target Compound (1323140-59-5) o-Tolyl, Cl, piperidinyl C₂₂H₂₃ClN₂O₂ 382.88
(Z)-N-(3-Oxo-3-(piperidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide (5c) Thiophen-2-yl replaces o-tolyl and Cl C₂₃H₂₁N₂O₂S 397.49
(Z)-N-(1-(2-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide (1800044-77-2) 2-Bromophenyl replaces o-tolyl C₂₂H₂₂BrClN₂O₂ 447.75
(Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide (265977-72-8) Phenyl replaces o-tolyl C₂₁H₂₁ClN₂O₂ 368.86
(Z)-N-(1-Chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide (1323140-64-2) 4-Methoxyphenyl replaces o-tolyl C₂₂H₂₃ClN₂O₃ 398.89

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The o-tolyl group (electron-donating methyl) in the target compound may enhance stability compared to electron-withdrawing groups like bromo (in 1800044-77-2) .

Physicochemical Properties

Table 2: Physicochemical Data Comparison
Compound (CAS) Melting Point (°C) Solubility Purity Storage Conditions
1323140-59-5 Not reported Soluble in DMSO >95% 2–8°C, sealed
5c Not reported Not reported Validated via NMR/IR Not specified
2d 202–231 Not reported 95–99% (elemental analysis) Not specified
6e Not reported Not reported 65.2% yield Not specified

Notes:

  • The target compound’s solubility in DMSO makes it suitable for in vitro studies, while analogs like 2d (with hydroxyphenyl groups) may exhibit different solubility profiles .
  • Purity data are often method-dependent; the target compound’s >95% purity is typical for research-grade chemicals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving condensation, chlorination, and cyclization. For example, analogous benzamide derivatives (e.g., in ) were prepared by reacting substituted amines with activated carbonyl intermediates under anhydrous conditions. Key steps include:

  • Condensation : Piperidine derivatives react with α-chlorinated enones to form the enaminone core.
  • Chlorination : Use of POCl₃ or SOCl₂ to introduce the chloro substituent at the β-position.
  • Benzamide coupling : Benzoyl chloride reacts with the intermediate under basic conditions (e.g., triethylamine in CHCl₃) .
    • Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination. Optimize solvent polarity (e.g., dichloromethane vs. THF) to control regioselectivity .

Q. How can the stereochemical configuration (Z/E) of the compound be confirmed?

  • Methodological Answer : Use a combination of NMR and X-ray crystallography:

  • NMR : The coupling constant 3JH,H^3J_{H,H} between vinylic protons (typically 10–12 Hz for Z-isomers) and NOESY correlations (e.g., between the benzamide aromatic protons and the o-tolyl group) provide stereochemical evidence .
  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves the Z-configuration unambiguously. For example, highlights the use of anisotropic displacement parameters to validate bond angles and torsion angles .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the piperidinyl ring) be resolved during structural refinement?

  • Methodological Answer :

  • Disorder modeling : In SHELXL, split the disordered atoms into multiple positions with occupancy factors summing to 1. Apply geometric restraints (e.g., SIMU and DELU commands) to maintain reasonable bond lengths and angles .
  • Validation tools : Use WinGX/PLATON to analyze residual density maps and hydrogen-bonding networks. For severe disorder, consider low-temperature data collection to reduce thermal motion artifacts .
    • Case Study : reports a similar enaminone structure refined with Rfactor=0.064R_{\text{factor}} = 0.064, where disorder in the piperidinyl ring was resolved using isotropic displacement parameters for non-overlapping atoms .

Q. What computational methods are suitable for analyzing tautomeric equilibria in the compound’s enaminone core?

  • Methodological Answer :

  • DFT calculations : Perform geometry optimization (e.g., B3LYP/6-31G*) to compare the stability of keto-enol tautomers. Use Natural Bond Orbital (NBO) analysis to evaluate resonance stabilization .
  • Dynamic NMR : At variable temperatures (e.g., 25–100°C), monitor coalescence of NMR signals to estimate tautomerization barriers. For example, observed tautomerization in a benzamide derivative via 1H^1\text{H}-NMR line-shape analysis .

Q. How does the o-tolyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer :

  • Steric and electronic effects : The ortho-methyl group increases steric hindrance, reducing nucleophilic attack at the α,β-unsaturated carbonyl. Electronic effects (e.g., Hammett σ values) can be quantified via kinetic studies using substituted aryl analogs .
  • Experimental design : Compare reaction rates of o-tolyl vs. p-tolyl derivatives (e.g., lists analogs with varying aryl groups). Use Michael addition with morpholine as a model nucleophile, monitoring conversion via GC-MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for analogous benzamide syntheses?

  • Methodological Answer :

  • Byproduct identification : Use LC-MS or HRMS to detect side products (e.g., over-chlorinated species or dimerization byproducts). For instance, reported 79.9% yield after rigorous purification, while lower yields in other studies (e.g., 10–70% in ) may stem from unoptimized workup .
  • Replication under controlled conditions : Standardize solvent purity, reaction temperature, and inert atmosphere (argon vs. nitrogen) to minimize variability .

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